Tet-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

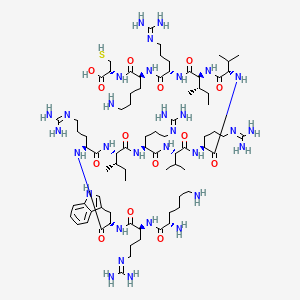

Molecular Formula |

C78H141N31O14S |

|---|---|

Molecular Weight |

1769.2 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C78H141N31O14S/c1-9-43(7)59(108-67(116)52(28-19-35-94-76(86)87)100-68(117)55(38-45-39-97-48-24-12-11-22-46(45)48)104-63(112)50(26-17-33-92-74(82)83)98-61(110)47(81)23-13-15-31-79)71(120)103-54(30-21-37-96-78(90)91)66(115)106-57(41(3)4)69(118)101-53(29-20-36-95-77(88)89)65(114)107-58(42(5)6)70(119)109-60(44(8)10-2)72(121)102-51(27-18-34-93-75(84)85)62(111)99-49(25-14-16-32-80)64(113)105-56(40-124)73(122)123/h11-12,22,24,39,41-44,47,49-60,97,124H,9-10,13-21,23,25-38,40,79-81H2,1-8H3,(H,98,110)(H,99,111)(H,100,117)(H,101,118)(H,102,121)(H,103,120)(H,104,112)(H,105,113)(H,106,115)(H,107,114)(H,108,116)(H,109,119)(H,122,123)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t43-,44-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |

InChI Key |

MQADQGRMRXLIPN-NJWXTKLRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of Tet-20 Peptide

For Immediate Release

A Deep Dive into the Core Functionality of a Promising Antimicrobial Agent

This technical guide provides an in-depth exploration of the mechanism of action of the Tet-20 peptide, a synthetic cathelicidin-derived antimicrobial peptide (AMP). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's antimicrobial and antibiofilm properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Introduction to this compound Peptide

This compound is a synthetic peptide with the amino acid sequence H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH (KRWRIRVRVIRKC)[1]. As a member of the cathelicidin family of AMPs, this compound exhibits broad-spectrum antimicrobial activity and has garnered significant interest for its potential application as an infection-resistant coating for medical devices[1]. A key characteristic of this compound is its efficacy when tethered to surfaces, where it actively kills bacteria and prevents the formation of biofilms, a major challenge in clinical settings[1].

Core Mechanism of Action: A Two-Pronged Assault

The primary mechanism of action of this compound, consistent with other cationic antimicrobial peptides, involves a direct assault on the microbial cell membrane. This is complemented by a potent ability to inhibit and disrupt bacterial biofilms, which may involve mechanisms beyond direct bacterial killing.

Antimicrobial Activity: Membrane Disruption

The cationic nature of this compound, conferred by its multiple lysine and arginine residues, facilitates its initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Following this initial binding, the peptide's hydrophobic residues are believed to insert into the lipid bilayer, leading to membrane permeabilization and disruption. This process ultimately results in the leakage of intracellular contents and cell death.

Antibiofilm Activity

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to conventional antibiotics. This compound has demonstrated significant efficacy in both preventing the formation of biofilms and disrupting established ones.

The antibiofilm mechanism of this compound may not solely rely on its bactericidal activity. Evidence suggests that some cathelicidin-derived peptides can inhibit biofilm formation at sub-inhibitory concentrations. This indicates an interference with bacterial signaling pathways involved in biofilm development, such as quorum sensing. The peptide may also interact with and degrade components of the EPS matrix, leading to the dispersal of the biofilm.

Quantitative Data Summary

The antimicrobial efficacy of this compound has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Planktonic Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 16 | (Gao et al., 2011) |

| Staphylococcus aureus | 8 | (Gao et al., 2011) |

| Escherichia coli | 32 | (Gao et al., 2011) |

Table 2: Efficacy of Tethered this compound in Preventing Biofilm Formation

| Bacterial Strain | Surface | Biofilm Reduction (%) | Incubation Time (h) | Reference |

| Pseudomonas aeruginosa | Titanium | >99 | 24 | (Gao et al., 2011) |

| Staphylococcus aureus | Titanium | >99 | 24 | (Gao et al., 2011) |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking.

-

Peptide Preparation: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The overnight bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL), and 100 µL is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to prevent biofilm formation.

Protocol:

-

Plate Preparation: A 96-well polystyrene plate is used. Wells are filled with growth medium containing different concentrations of this compound.

-

Inoculation: A standardized bacterial suspension is added to each well.

-

Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: The planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Destaining and Quantification: After washing away the excess stain, the bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is then measured at a specific wavelength (typically 570-595 nm) using a plate reader. The absorbance is proportional to the biofilm biomass.

Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the ability of this compound to permeabilize bacterial membranes.

Protocol:

-

Bacterial Suspension: Bacteria are harvested in the mid-logarithmic growth phase, washed, and resuspended in a suitable buffer (e.g., HEPES).

-

Dye Addition: The membrane-impermeant fluorescent dye SYTOX Green is added to the bacterial suspension. This dye only fluoresces upon binding to intracellular nucleic acids.

-

Peptide Treatment: The bacterial suspension is exposed to various concentrations of this compound.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the entry of SYTOX Green.

Conclusion

This compound peptide demonstrates a robust and multifaceted mechanism of action against a broad spectrum of bacteria. Its primary mode of action involves the rapid disruption of the bacterial cell membrane, leading to cell death. Furthermore, its ability to effectively inhibit and disrupt biofilms, potentially through mechanisms independent of direct killing, makes it a highly promising candidate for the development of novel anti-infective surfaces and therapies. Further research into the specific signaling pathways modulated by this compound will provide a more comprehensive understanding of its antibiofilm activity and facilitate the design of even more potent and targeted antimicrobial agents.

References

The Discovery and Characterization of TiP1: A Potent and Selective Peptide Inhibitor of TET1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ten-Eleven Translocation (TET) enzymes are critical regulators of DNA methylation and, consequently, gene expression. Their dysregulation is implicated in various diseases, including cancer. This has spurred the search for potent and selective inhibitors to probe their function and as potential therapeutic agents. While the user's query specified "Tet-20," our comprehensive search of the scientific literature did not identify a peptide with this name acting as a TET enzyme inhibitor. The term "this compound" consistently refers to a synthetic antimicrobial peptide. However, our investigation revealed a well-characterized and potent cyclic peptide inhibitor of TET1, named TiP1 . This technical guide will provide an in-depth overview of the discovery, origin, mechanism of action, and experimental protocols related to TiP1, a pioneering example of a peptide-based TET enzyme inhibitor.

Discovery and Origin of TiP1

TiP1 was identified through a sophisticated in vitro display technology known as the Random non-standard Peptide Integrated Discovery (RaPID) system . This powerful platform enables the screening of vast libraries of macrocyclic peptides containing non-proteinogenic amino acids, significantly expanding the chemical space for drug discovery.

The discovery of TiP1 involved an affinity-based selection process against the compact catalytic domain of human TET1 (TET1CCD).[1] The RaPID system allows for the creation of libraries containing over a trillion unique peptide sequences, which are expressed as fusions with their corresponding mRNA templates. This covalent linkage enables the identification of binding peptides through the amplification of their genetic tags.[1]

The RaPID System: A Workflow for Discovery

The RaPID system integrates several key technologies to facilitate the discovery of novel peptide ligands.

Mechanism of Action and Signaling Pathway

TET enzymes are Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases that play a crucial role in the active DNA demethylation pathway. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized bases are then recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one.

TiP1 functions as a direct inhibitor of the catalytic activity of TET1.[1] While the precise binding mode is still under investigation, it is hypothesized that TiP1 targets the 2-oxoglutarate binding site, thereby preventing the necessary cofactor from binding and initiating the oxidation of 5mC.[1]

Quantitative Data and Structure-Activity Relationship

Biochemical profiling has established TiP1 as a potent inhibitor of TET1 with an IC50 value of 0.26 µM.[2] Notably, TiP1 exhibits excellent selectivity for TET1 over other TET family members and a panel of other 2OG oxygenases.

| Peptide | Target | IC50 (µM) | Selectivity vs. TET2 |

| TiP1 | TET1 | 0.26 | ~10-fold |

| TiP1 | TET2 | >10 | - |

Table 1: Inhibitory Activity of TiP1

To elucidate the key residues responsible for its inhibitory activity, an alanine scan of TiP1 was performed. This systematic replacement of each amino acid with alanine revealed the critical roles of the Trp10 and Glu11 residues for the inhibition of TET isoenzymes. This structure-activity relationship (SAR) data is invaluable for the future design of more potent and selective TET inhibitors.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Macrocyclic Peptides (General Protocol)

While a specific, detailed protocol for the synthesis of TiP1 is proprietary, a general protocol for the synthesis of thioether macrocyclic peptides via SPPS is outlined below.

Methodology:

-

Resin Preparation: A suitable solid support resin is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid.

-

Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled and deprotected to build the linear peptide chain.

-

Cleavage: The completed linear peptide is cleaved from the resin support using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Cyclization: The linear peptide, containing appropriate reactive groups (e.g., a cysteine and a chloroacetylated N-terminus), undergoes intramolecular cyclization to form the thioether bond.

-

Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Biochemical Assay for TET1 Inhibition

The inhibitory activity of peptides like TiP1 on TET1 is typically assessed using an in vitro biochemical assay that measures the conversion of 5mC to 5hmC.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the TET1 catalytic domain, a DNA substrate with 5-methylcytosine, the cofactor 2-oxoglutarate, Fe(II), and varying concentrations of the inhibitor peptide (e.g., TiP1).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

-

Quenching: The reaction is stopped, often by the addition of a chelating agent like EDTA.

-

Detection of 5hmC: The amount of 5hmC produced is quantified. This can be achieved through various methods, such as:

-

ELISA-based assays: Using an antibody specific for 5hmC.

-

Mass spectrometry-based assays: Directly measuring the levels of 5mC and 5hmC in the DNA substrate.

-

-

IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in TET1 activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The discovery of TiP1 through the innovative RaPID system has provided a valuable chemical probe for studying the function of TET1 and serves as a promising starting point for the development of novel epigenetic therapeutics. The high potency and selectivity of this macrocyclic peptide highlight the potential of this modality for targeting challenging protein-protein interactions and enzyme active sites. Future research will likely focus on elucidating the precise binding mode of TiP1 to TET1, further optimizing its structure to enhance its therapeutic properties, and exploring its efficacy in cellular and in vivo models of diseases driven by TET1 dysregulation. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Tet-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tet-20 is a synthetic, cathelicidin-derived peptide with promising antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antimicrobial, anti-biofilm, and cytotoxic effects are presented. Furthermore, the generally accepted mechanism of action for cationic antimicrobial peptides, which is relevant to this compound, is discussed and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and biomaterial development.

Chemical Structure and Physicochemical Properties

This compound is a 13-amino acid peptide with a linear sequence of KRWRIRVRVIRKC. Its structure is characterized by a high proportion of cationic (Lysine, Arginine) and hydrophobic (Tryptophan, Isoleucine, Valine) residues, which is typical for many antimicrobial peptides and crucial for its biological function. The C-terminal Cysteine allows for potential dimerization or conjugation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Amino Acid Sequence | H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH (KRWRIRVRVIRKC) |

| Molecular Formula | C₇₈H₁₄₁N₃₁O₁₄S |

| Molecular Weight | 1769.3 g/mol |

| CAS Number | 1299291-79-4 |

| Appearance | Lyophilized white powder |

| Purity (by HPLC) | ≥95% |

| Storage Conditions | -20°C |

Biological Properties and Activity

This compound has been identified as a potent antimicrobial agent with a broad spectrum of activity. It has been investigated for its potential application as an infection-resistant coating for medical devices.[1] Its biological activities are summarized below.

Table 2: Summary of this compound Biological Activity

| Activity | Description |

| Antimicrobial Activity | Exhibits broad-spectrum activity against various bacteria. Specific quantitative data (MIC values) were not available in the searched literature. |

| Anti-biofilm Activity | Capable of preventing biofilm formation. Specific quantitative data on the extent of inhibition were not available in the searched literature. |

| Cytotoxicity | Reported to be non-toxic to eukaryotic cells. Specific quantitative data (IC₅₀ or HC₅₀ values) were not available in the searched literature. |

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in the available literature. However, as a cationic antimicrobial peptide, its activity is generally attributed to the disruption of bacterial cell membranes. The positively charged residues of the peptide are thought to interact electrostatically with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. This process is often described by models such as the "barrel-stave," "toroidal pore," or "carpet" model.

Caption: General mechanism of this compound action on bacterial membranes.

Experimental Protocols

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

This compound (KRWRIRVRVIRKC) can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution in DMF (20%)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Lys, Lys, Arg, Ile, Val, Arg, Val, Arg, Ile, Arg, Trp, Arg, Lys).

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

The MIC of this compound against various bacterial strains can be determined using a broth microdilution method.

Materials:

-

This compound peptide stock solution

-

Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution: Prepare a serial two-fold dilution of the this compound peptide in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Biofilm Inhibition Assay (Crystal Violet Method)

The ability of this compound to inhibit biofilm formation can be quantified using the crystal violet staining method.

Materials:

-

This compound peptide

-

Bacterial strains

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Plate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well. Include a control with bacteria but no peptide.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

-

Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The reduction in absorbance in the presence of the peptide compared to the control indicates the percentage of biofilm inhibition.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound peptide

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no peptide).

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of peptide that causes 50% inhibition of cell viability) can then be determined.

Conclusion

This compound is a synthetic antimicrobial peptide with a chemical structure optimized for potent activity against a broad range of bacteria and for the inhibition of biofilm formation. Its low reported toxicity to eukaryotic cells makes it a promising candidate for various therapeutic and biomedical applications, including the development of anti-infective coatings for medical implants. The detailed protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of this compound and similar antimicrobial peptides. Further research is warranted to elucidate its precise mechanism of action and to obtain detailed quantitative data on its efficacy against a wider range of clinically relevant pathogens.

References

An In-depth Technical Guide to the Solubility and Stability of Peptide Acetate Salts: A Case Study for "Tet-20"

Disclaimer: Information regarding a specific molecule designated "Tet-20 acetate salt" is not publicly available in scientific literature. Therefore, this document serves as a technical guide based on established principles of peptide chemistry, presenting hypothetical data for a generic 20-amino acid peptide ("this compound") to illustrate the core concepts of solubility and stability for researchers, scientists, and drug development professionals.

Introduction

Peptides are of increasing interest in drug development due to their high specificity and potency. The acetate salt form is common for lyophilized peptides, enhancing their stability and facilitating dissolution. This guide provides a comprehensive overview of the critical physicochemical properties of a hypothetical 20-amino acid peptide acetate salt, herein referred to as "this compound acetate salt." Understanding the solubility and stability of such a peptide is paramount for its successful formulation, storage, and therapeutic application.

Solubility Profile

The solubility of a peptide is intrinsically linked to its amino acid composition, sequence, and the physicochemical properties of the chosen solvent system.[1] The net charge of the peptide at a given pH is a primary determinant of its solubility in aqueous solutions.

Quantitative Solubility Data

A systematic evaluation of "this compound acetate salt" solubility in various solvents is crucial for developing appropriate formulations. The following table summarizes hypothetical solubility data for this peptide.

| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |

| Deionized Water | 25 | 15 | Forms a clear solution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 25 | Enhanced solubility compared to water. |

| 0.1% Acetic Acid in Water | 25 | > 50 | Readily soluble, forms a clear solution. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Highly soluble.[1] |

| Ethanol | 25 | < 1 | Poorly soluble. |

| Acetonitrile | 25 | < 1 | Poorly soluble. |

Table 1: Hypothetical Solubility of "this compound Acetate Salt" in Common Solvents.

Experimental Protocol: Peptide Solubility Determination

A standardized protocol to determine peptide solubility is outlined below. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[2]

-

Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.

-

Initial Solvent Addition: Add a calculated volume of the primary solvent (e.g., sterile, deionized water) to achieve a high concentration (e.g., 10 mg/mL).

-

Dissolution Enhancement: Vortex the sample for 30 seconds. If the peptide does not fully dissolve, sonication for 5-10 minutes can be employed to aid dissolution. Gentle warming may also be effective, but should be used with caution to avoid degradation.

-

pH Adjustment (for aqueous solutions): If the peptide remains insoluble, and based on its calculated isoelectric point (pI), adjust the pH. For a basic peptide, add a small amount of a dilute acid (e.g., 0.1 M acetic acid). For an acidic peptide, add a dilute base (e.g., 0.1 M ammonium hydroxide).

-

Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a stepwise dilution with the desired aqueous buffer.

-

Observation and Quantification: Visually inspect the solution for any particulate matter. A clear solution indicates complete dissolution. For quantitative analysis, the concentration of the dissolved peptide can be determined using techniques such as UV-Vis spectrophotometry at 280 nm (if aromatic residues are present) or by a validated HPLC method.

Caption: Workflow for Peptide Solubility Determination.

Stability Profile

The stability of a peptide therapeutic is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies expose the peptide to stress conditions such as heat, light, oxidation, and a range of pH values.

Quantitative Stability Data (Forced Degradation)

The following table presents hypothetical data from a forced degradation study of "this compound acetate salt." The extent of degradation is typically targeted to be between 5-20%.

| Stress Condition | Duration | "this compound" Remaining (%) | Major Degradation Products |

| 0.1 M HCl | 24 hours | 85.2 | Hydrolysis products (cleavage at Asp-X bonds) |

| 0.1 M NaOH | 8 hours | 78.5 | Deamidation products (Asn, Gln), Racemization |

| 5% H₂O₂ | 24 hours | 82.1 | Oxidation of Met, Trp, Cys residues |

| 60°C | 7 days | 91.3 | Aggregation, Deamidation |

| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5 | Minimal degradation |

| Control (4°C, dark) | 7 days | 99.8 | No significant degradation |

Table 2: Hypothetical Forced Degradation Data for "this compound Acetate Salt".

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves the following steps:

-

Stock Solution Preparation: Prepare a stock solution of "this compound acetate salt" in an appropriate solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 40°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 5% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including a control sample stored at 4°C in the dark, using a stability-indicating HPLC method.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact peptide from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 30°C.

This method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Hypothetical Signaling Pathway

Assuming "this compound" is designed to interact with the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation, it could modulate their activity. TET enzymes catalyze the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer. The following diagram illustrates a hypothetical signaling pathway where "this compound" acts as an inhibitor of TET protein degradation.

Caption: "this compound" as a Modulator of TET Protein Stability.

In this hypothetical pathway, the pVHL E3 ligase complex targets TET proteins for ubiquitination and subsequent proteasomal degradation. "this compound" is postulated to inhibit the interaction between pVHL and TET proteins, thereby stabilizing TET levels. This leads to increased oxidation of 5mC to 5hmC, promoting DNA demethylation and altering the expression of target genes.

Conclusion

This technical guide has outlined the critical aspects of solubility and stability for a hypothetical peptide, "this compound acetate salt." The provided tables and protocols offer a framework for the systematic evaluation of novel peptide drug candidates. The successful development of a peptide therapeutic relies on a thorough understanding of its physicochemical properties, which informs formulation strategies, ensures product quality, and ultimately contributes to its clinical success. The illustrative signaling pathway underscores the importance of elucidating the mechanism of action to fully comprehend the therapeutic potential of such a molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of Tet-20 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the Tet-20 peptide, a synthetic cathelicidin-derived peptide with the sequence H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH. This document outlines the theoretical and practical aspects of its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), its purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and its characterization using mass spectrometry. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and signaling pathways are included to assist researchers in the successful production and application of this potent antimicrobial peptide.

Introduction to this compound Peptide

This compound is a synthetic antimicrobial peptide (AMP) derived from the cathelicidin family of host defense peptides. Its sequence, rich in cationic and hydrophobic amino acids, is characteristic of AMPs that exhibit broad-spectrum antimicrobial activity. The presence of multiple arginine residues contributes to its positive charge, facilitating interaction with negatively charged bacterial membranes, while the hydrophobic residues promote membrane disruption. The terminal cysteine allows for potential dimerization or conjugation.

Physicochemical Properties and Expected Yield

The successful synthesis and purification of this compound should yield a product with the following characteristics. The expected yield and purity are based on typical outcomes for solid-phase synthesis of peptides of similar length and complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH |

| Molecular Formula | C₇₈H₁₄₁N₃₁O₁₄S₁ |

| Molecular Weight | 1769.3 g/mol |

| Purity (by HPLC) | ≥95% |

| Appearance | White lyophilized powder |

Table 2: Typical Yield and Purity Data for SPPS of a 13-mer Peptide

| Stage | Expected Yield (%) | Expected Purity (%) |

| Crude Peptide | 60 - 80 | 50 - 70 |

| After RP-HPLC | 30 - 50 | >95 |

| Final Lyophilized | 25 - 45 | >95 |

Note: Yields are highly dependent on the specific peptide sequence, synthesis scale, and purification efficiency.

Synthesis of this compound Peptide: A Detailed Protocol

The synthesis of this compound is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or a pre-loaded Fmoc-Cys(Trt)-Wang resin.

-

Fmoc-protected Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Precipitation Solvent: Cold diethyl ether.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of the this compound peptide.

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Cys(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Stepwise addition of amino acids):

-

Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling: Activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Couple for 1-2 hours. For the arginine-rich sequence of this compound, double coupling (repeating the coupling step) for each arginine residue is recommended to ensure high coupling efficiency.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for each amino acid in the sequence: Lys(Boc), Arg(Pbf), Ile, Val, Arg(Pbf), Val, Arg(Pbf), Ile, Arg(Pbf), Trp(Boc), Arg(Pbf), Lys(Boc).

-

-

Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Pbf, Trt).

-

-

Precipitation and Isolation:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize to obtain a white powder.

Purification of this compound Peptide: A Detailed Protocol

The crude this compound peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve the desired purity of >95%.

Materials and Equipment

-

Preparative RP-HPLC system with a UV detector.

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Lyophilizer.

Purification Workflow

Step-by-Step Purification Protocol

-

Sample Preparation: Dissolve the crude lyophilized this compound peptide in a small volume of Mobile Phase A. Filter the solution through a 0.45 µm filter.

-

HPLC Setup: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide like this compound would be from 5% to 65% Mobile Phase B over 60 minutes.

-

Fraction Collection: Monitor the column eluent at 220 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.

-

Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the final purified this compound peptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity of the synthesized this compound peptide by verifying its molecular weight.

Procedure

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Data Interpretation: The resulting mass spectrum should show a major peak corresponding to the theoretical molecular weight of this compound (1769.3 Da). Multiple charge states may be observed with ESI-MS.

Signaling Pathway of this compound Peptide

As a cathelicidin-derived peptide, this compound is believed to exert its antimicrobial effects through a multi-faceted mechanism that includes direct interaction with bacterial membranes and modulation of the host immune response. The following diagram illustrates a plausible signaling pathway for the immunomodulatory effects of this compound, based on the known actions of other cathelicidins like LL-37.

The diagram depicts two primary actions:

-

Direct Antimicrobial Activity: this compound, with its positive charge, is attracted to the negatively charged bacterial membrane. Its amphipathic nature allows it to insert into and disrupt the membrane, leading to pore formation and ultimately cell lysis.

-

Immunomodulation: this compound can modulate the host's innate immune response. For instance, it can interact with Toll-like Receptor 4 (TLR4), a key receptor in recognizing bacterial components like lipopolysaccharide (LPS). By modulating TLR4 signaling, this compound can influence the downstream activation of pathways involving MyD88 and NF-κB, leading to altered production of pro-inflammatory cytokines. This immunomodulatory role is crucial for a coordinated host defense.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the this compound peptide. The detailed protocols for Fmoc-SPPS and RP-HPLC, along with the expected quantitative outcomes and characterization methods, offer a practical resource for researchers. The visualization of the experimental workflow and the proposed signaling pathway provides a clear conceptual understanding of the processes involved. Adherence to these methodologies will enable the production of high-purity this compound for further investigation into its antimicrobial and immunomodulatory properties in various research and drug development applications.

Principle of Tetracycline Resistance at 20 µg/mL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing bacterial resistance to tetracycline at a concentration of 20 µg/mL. This concentration is often indicative of a clinically significant level of resistance, necessitating a deeper understanding of the underlying molecular mechanisms. This document details the primary modes of resistance, presents quantitative data on resistance levels, outlines detailed experimental protocols for characterization, and provides visual representations of key pathways and workflows.

Core Mechanisms of Tetracycline Resistance

Resistance to tetracycline, particularly at concentrations around 20 µg/mL, is primarily mediated by three distinct molecular mechanisms: efflux pumps , ribosomal protection , and enzymatic inactivation . Often, a high level of resistance is achieved through the synergistic action of more than one of these mechanisms.

Efflux Pumps

Tetracycline efflux pumps are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. This is an energy-dependent process that effectively reduces the intracellular concentration of the antibiotic.[1] The most common tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS).[2]

Key genes associated with tetracycline efflux include:

-

tet(A) and tet(B) : Commonly found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[2][3]

-

tet(K) and tet(L) : Predominantly found in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[4]

Ribosomal Protection

Ribosomal protection proteins (RPPs) confer tetracycline resistance by binding to the bacterial ribosome. This binding event induces a conformational change in the ribosome that dislodges the tetracycline molecule from its binding site, thereby allowing protein synthesis to proceed. These proteins exhibit GTPase activity and share structural homology with elongation factors.

Prominent genes encoding ribosomal protection proteins include:

-

tet(M) and tet(O) : These are the most widespread RPP genes, found in a diverse range of both Gram-positive and Gram-negative bacteria.

Enzymatic Inactivation

The least common, yet highly effective, mechanism of tetracycline resistance is the enzymatic modification and inactivation of the antibiotic molecule. This is carried out by a class of enzymes known as tetracycline monooxygenases.

The primary gene associated with this mechanism is:

-

tet(X) : This gene encodes a flavin-dependent monooxygenase that hydroxylates tetracycline, rendering it incapable of binding to the ribosome.

Quantitative Data on Tetracycline Resistance

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of antibiotic resistance. A tetracycline MIC of 20 µg/mL is generally considered indicative of resistance. The tables below summarize tetracycline MIC values for various bacterial species harboring different resistance genes.

Table 1: Tetracycline MIC Values for Gram-Negative Bacteria

| Bacterial Species | Resistance Gene(s) | Tetracycline MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | tet(A) | 16 - >64 | |

| Escherichia coli | tet(B) | 32 - >64 | |

| Klebsiella pneumoniae | tet(A) | 2 - 8 fold increase over susceptible | |

| Klebsiella pneumoniae | None (AcrAB-TolC overexpression) | 2 - 4 |

Table 2: Tetracycline MIC Values for Gram-Positive Bacteria

| Bacterial Species | Resistance Gene(s) | Tetracycline MIC Range (µg/mL) | Reference(s) |

| Enterococcus faecalis | tet(L) | 16 | |

| Enterococcus faecalis | tet(M) | 16 - 256 | |

| Enterococcus faecalis | tet(L) + tet(M) | 128 - 256 | |

| Staphylococcus aureus | tet(K) | >8 | |

| Staphylococcus aureus | tet(M) | >8 | |

| Staphylococcus aureus | tet(K) + tet(M) | >8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize tetracycline resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tetracycline hydrochloride stock solution (e.g., 1280 µg/mL)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile saline or CAMHB for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Tetracycline Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the tetracycline stock solution (e.g., 128 µg/mL, a 1:10 dilution of the 1280 µg/mL stock) to the first well of each row to be tested, resulting in a concentration of 64 µg/mL. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will create a range of tetracycline concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). The 12th well will serve as a growth control (no antibiotic).

-

Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard. b. Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Inoculation: a. Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL.

-

Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of tetracycline that completely inhibits visible bacterial growth.

Detection of Tetracycline Resistance Genes by PCR

This protocol outlines a standard PCR procedure for the detection of common tetracycline resistance genes.

Materials:

-

Bacterial DNA extract

-

Gene-specific primers (forward and reverse) for target genes (e.g., tet(A), tet(B), tet(M), tet(O), tet(K), tet(L), tet(X))

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

Nuclease-free water

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Procedure:

-

PCR Reaction Setup: a. In a PCR tube, prepare a 25 µL reaction mixture containing:

- 5 µL of PCR master mix (2x)

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 1 µL of template DNA (~50 ng)

- 17 µL of nuclease-free water

-

Thermal Cycling: a. A typical thermal cycling program consists of:

- Initial denaturation: 95°C for 5 minutes

- 30 cycles of:

- Denaturation: 95°C for 30 seconds

- Annealing: 55-60°C for 30 seconds (primer-dependent)

- Extension: 72°C for 1 minute

- Final extension: 72°C for 7 minutes

-

Gel Electrophoresis: a. Mix the PCR product with loading dye and load onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. Run the gel at 100V for 45-60 minutes. c. Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target gene.

Evaluation of Efflux Pump Activity using an Ethidium Bromide Agar-Based Method

This qualitative assay provides a rapid screening for over-expressed efflux pumps.

Materials:

-

Tryptic Soy Agar (TSA) plates

-

Ethidium bromide (EtBr) stock solution

-

Bacterial cultures

-

UV transilluminator

Procedure:

-

Plate Preparation: a. Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, and 2.0 µg/mL). Keep the plates protected from light.

-

Inoculation: a. Grow bacterial cultures overnight in broth medium. b. Using a sterile swab, inoculate the bacterial cultures onto the EtBr-containing plates in a radial or "cartwheel" pattern.

-

Incubation: a. Incubate the plates overnight at 37°C.

-

Visualization: a. Examine the plates under a UV transilluminator. Bacteria with active efflux pumps will expel the EtBr, resulting in lower fluorescence compared to strains with inhibited or no efflux activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental workflows related to tetracycline resistance.

Regulation of the tet(A) Efflux Pump in E. coli

Caption: Regulation of the tet(A) efflux pump gene by the TetR repressor in the absence and presence of tetracycline.

Workflow for Characterizing Tetracycline Resistance

References

A Technical Guide to Minimizing Basal Expression in Tetracycline-Inducible Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of basal expression levels within the context of tetracycline-inducible (Tet) systems. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to select for and characterize clones with minimal "leaky" expression of a target gene in the absence of an inducer. This guide details the underlying principles of Tet-inducible systems, offers strategies for minimizing basal expression, and provides detailed protocols for quantitative analysis.

Introduction to Tetracycline-Inducible Systems and Basal Expression

Tetracycline-inducible systems are powerful tools for regulating gene expression in eukaryotic cells. These systems allow for the temporal and quantitative control of a gene of interest (GOI) by the administration of tetracycline or its more stable analog, doxycycline (Dox). The "Tet-On" system is the most commonly used variant, where gene expression is activated in the presence of Dox.

A critical parameter in any inducible system is the level of basal expression, often referred to as "leakiness" or "background expression." This refers to the low level of transcription of the GOI in the uninduced state. For many applications, particularly when studying toxic genes or for precise dose-response studies, minimizing basal expression is paramount. High basal expression can lead to unintended cellular effects, obscure experimental results, and complicate the interpretation of data.

The evolution of Tet systems, from the original Tet-On to Tet-On Advanced and the third-generation Tet-On 3G, has largely focused on increasing sensitivity to Dox while simultaneously reducing basal expression levels.[1][2][3]

Factors Influencing Basal Expression

Several factors can contribute to the level of basal expression in a Tet-inducible system:

-

Intrinsic Activity of the Minimal Promoter: The tetracycline-responsive element (TRE) contains a minimal promoter (often derived from CMV) that can have a low level of intrinsic transcriptional activity, independent of the transactivator.[4]

-

Residual Binding of the Reverse Tetracycline Transactivator (rtTA): The rtTA protein may have a low affinity for the TRE even in the absence of Dox, leading to a minimal level of transcription.[4]

-

Genomic Integration Site: In stable cell lines, the site of transgene integration into the host cell genome can significantly impact basal expression. Proximity to endogenous enhancers or regions of active chromatin can lead to increased leakiness.

-

Plasmid Copy Number: In transient transfection experiments, a high copy number of the TRE-containing plasmid can amplify the effects of minimal promoter activity and residual rtTA binding.

-

Tetracycline in Serum: Standard fetal bovine serum (FBS) can contain small amounts of tetracycline or its derivatives, which may be sufficient to cause low-level induction. The use of tetracycline-free FBS is highly recommended.

Strategies for Minimizing Basal Expression

Achieving tight control over gene expression requires a multi-faceted approach:

-

System Selection: Utilize the latest generation of Tet systems, such as Tet-On 3G, which have been engineered for lower basal expression and higher sensitivity to Dox. The PTRE3G promoter, a key component of the Tet-On 3G system, has mutations that significantly reduce background expression.

-

Vector Design: For "all-in-one" vectors that contain both the transactivator and the response element, the arrangement and choice of promoters are critical. Some modern all-in-one systems have been optimized to reduce background expression and improve the dynamic range.

-

Doxycycline Concentration Optimization: Perform a dose-response curve to determine the minimal concentration of Dox that provides the desired level of induction while keeping basal expression at a minimum.

-

Stable Cell Line Selection: This is the most critical step for ensuring low basal expression. It involves generating and screening multiple independent clonal cell lines to identify those with the most favorable expression characteristics. The process typically involves two main stages:

-

Generation of a stable "driver" cell line: This line stably expresses the Tet transactivator (rtTA). Clones should be screened for high and stable expression of rtTA.

-

Introduction of the response plasmid: The driver cell line is then transfected or transduced with the vector containing the GOI under the control of the TRE promoter. Double-stable clones are then selected and screened.

-

-

Clonal Screening: It is essential to screen a sufficient number of clones (at least 20 is recommended) to identify those with both low basal expression and high inducibility. Expression characteristics can vary significantly between clones due to the random nature of genomic integration.

Quantitative Analysis of Basal Expression

Accurate quantification of basal expression is crucial for selecting the best clones and for the interpretation of experimental data. The following tables summarize comparative data on basal expression levels in different Tet-On systems.

Table 1: Comparison of Basal Expression in Tet-On Advanced and Tet-On 3G Systems (Transient Transfection)

| System | Cell Line | Reporter | Basal Expression (Uninduced) | Induced Expression (Dox) | Fold Induction | Reference |

| Tet-On Advanced | HEK 293 | Luciferase | Higher | High | Lower | |

| Tet-On 3G | HEK 293 | Luciferase | Significantly Lower | High | Higher |

Note: This table provides a qualitative summary. Quantitative values can vary significantly based on experimental conditions.

Table 2: Doxycycline Sensitivity of Tet-On Advanced vs. Tet-On 3G (Stable Cell Line)

| Doxycycline (ng/mL) | Relative Induced Expression (Tet-On 3G vs. Tet-On Advanced) | Reference |

| 5-10 | 100- to 150-fold higher for Tet-On 3G | |

| 50 | 4.6-fold higher for Tet-On 3G |

This data highlights the increased sensitivity of the Tet-On 3G system, allowing for the use of lower Dox concentrations, which can help to minimize off-target effects.

Experimental Protocols

Detailed and optimized protocols are essential for the successful generation and characterization of low-basal expression Tet-inducible cell lines.

Generation of a Stable Tet-On 3G Cell Line

This protocol outlines the two-step process for creating a double-stable cell line with inducible expression of a gene of interest.

Workflow for Generating a Stable Tet-On Cell Line

Caption: Workflow for creating a double-stable Tet-inducible cell line.

Materials:

-

Host cell line of choice

-

pTet-On 3G vector (expressing the rtTA and a selection marker, e.g., neomycin resistance)

-

pTRE3G vector containing your GOI and a second selection marker (e.g., puromycin resistance)

-

Appropriate cell culture medium and tetracycline-free FBS

-

Transfection reagent

-

Selection antibiotics (e.g., G418, puromycin)

-

Cloning cylinders or similar for clone isolation

Procedure:

-

Step 1: Generation of the Tet-Transactivator Stable Cell Line

-

Transfect the host cell line with the pTet-On 3G vector using your preferred method.

-

48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418).

-

Culture the cells under selection, replacing the medium every 3-4 days, until resistant colonies appear.

-

Isolate at least 20 individual colonies and expand them in separate plates.

-

Screen the expanded clones for the expression of the rtTA protein using Western blotting or qPCR. Select the clone with the highest and most stable expression of rtTA for the next step.

-

-

Step 2: Generation of the Double-Stable GOI Cell Line

-

Transfect the selected high-rtTA expressing clone with the pTRE3G-GOI vector.

-

48 hours post-transfection, begin selection with the second antibiotic (e.g., puromycin), while maintaining the first selection antibiotic.

-

Culture the cells under double selection until resistant colonies appear.

-

Isolate at least 20 individual colonies and expand them.

-

Screen the double-stable clones for low basal and high Dox-inducible expression of your GOI using the methods described below (luciferase assay, qPCR, or Western blotting).

-

Luciferase Reporter Assay for Quantifying Basal and Induced Expression

This is a highly sensitive method for screening clones when your GOI is fused to a luciferase reporter.

Workflow for Luciferase Assay

Caption: Experimental workflow for a luciferase reporter assay.

Materials:

-

Clonal cell lines to be screened

-

White, opaque 96-well plates suitable for luminescence assays

-

Doxycycline stock solution

-

Phosphate-buffered saline (PBS)

-

Luciferase assay lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Seed the clonal cell lines in a 96-well plate at an appropriate density.

-

For each clone, prepare replicate wells for uninduced (basal) and induced conditions.

-

To the "induced" wells, add Dox to the desired final concentration (a good starting point is 100 ng/mL). Add an equal volume of vehicle (e.g., sterile water or ethanol) to the "uninduced" wells.

-

Incubate the plates for 24-48 hours.

-

After incubation, aspirate the medium and wash the cells once with PBS.

-

Add the appropriate volume of luciferase lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

-

Transfer the cell lysate to a new opaque plate suitable for your luminometer.

-

Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the average luminescence for the uninduced (basal) and induced replicates for each clone.

-

Calculate the fold induction for each clone by dividing the average induced luminescence by the average basal luminescence.

-

Select clones with the lowest basal luminescence and the highest fold induction for further characterization.

-

Quantitative PCR (qPCR) for Measuring Basal mRNA Levels

qPCR is a sensitive method to quantify the basal transcript levels of your GOI.

Materials:

-

Clonal cell lines

-

Doxycycline

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers specific for your GOI and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Culture the clonal cell lines with and without Dox for 24 hours.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions in triplicate for your GOI and the housekeeping gene for both uninduced and induced samples.

-

Run the qPCR program on a real-time PCR instrument.

-

Data Analysis:

-

Determine the Ct values for your GOI and the housekeeping gene in all samples.

-

Calculate the ΔCt for each sample: ΔCt = Ct(GOI) - Ct(housekeeping gene).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt(uninduced) - ΔCt(induced).

-

The fold change in expression upon induction can be calculated as 2-ΔΔCt.

-

Compare the ΔCt values of the uninduced samples across different clones to identify those with the highest ΔCt (and therefore the lowest basal expression).

-

Western Blotting for Detecting Basal Protein Expression

Western blotting can be used to visualize and semi-quantitatively assess the basal protein levels of your GOI.

Materials:

-

Clonal cell lines

-

Doxycycline

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to your GOI

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the clonal cell lines with and without Dox for 24-48 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a digital imager or X-ray film.

-

Data Analysis:

-

Visually inspect the blot for the presence of a band corresponding to your GOI in the uninduced lanes.

-

For a more quantitative comparison, perform densitometry analysis on the bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

Select clones that show no detectable or the faintest band in the uninduced state and a strong band in the induced state.

-

Application of Tet-Inducible Systems in Signaling Pathway Analysis

Tet-inducible systems are invaluable for studying the function of specific proteins in complex signaling pathways. By controlling the expression of a key signaling component, researchers can dissect its role in pathway activation, feedback loops, and downstream cellular responses.

p53 Signaling Pathway

The tumor suppressor p53 plays a central role in cellular stress responses, leading to cell cycle arrest, apoptosis, or senescence. Tet-inducible expression of p53 has been used to study its downstream targets and its role in tumor suppression.

Caption: Simplified p53 signaling pathway with inducible p53.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inducible expression of components of this pathway, such as Akt or its regulators, allows for the precise study of their functions.

Caption: Overview of the PI3K/Akt signaling pathway with inducible Akt.

Troubleshooting High Basal Expression

If you encounter high basal expression in your Tet-inducible system, consider the following troubleshooting steps:

-

Verify the use of tetracycline-free FBS.

-

Perform a Dox dose-response curve to find the optimal concentration.

-

If using transient transfection, reduce the amount of the response plasmid.

-

If you have a stable cell line, screen more clones. It is possible that the initial selection did not yield a clone with a favorable integration site.

-

Sequence your expression vector to ensure the TRE and minimal promoter are intact and have not undergone recombination.

-

Consider using an alternative tetracycline analog, such as Methacycline, which may have a different affinity for the rtTA and could result in lower basal expression.

By carefully selecting the appropriate Tet system, meticulously screening for stable clones with low basal expression, and accurately quantifying expression levels, researchers can harness the full potential of this powerful technology for precise and reliable control of gene expression.

References

Methodological & Application

Application Notes and Protocols for Tet-20 in Biofilm Inhibition Assays

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces.[1] These biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system.[2][3] The formation of biofilms is a complex process regulated by various signaling pathways, including quorum sensing (QS), which allows bacteria to coordinate gene expression in a cell-density-dependent manner.[3] The interception of these signaling processes presents a promising strategy for the development of novel anti-biofilm agents.[4]

Tet-20 is a synthetic tetronamide compound that has demonstrated potential as a biofilm inhibitor. This document provides a detailed protocol for evaluating the efficacy of this compound in inhibiting biofilm formation using a quantitative crystal violet-based microtiter plate assay. Additionally, it outlines a plausible mechanism of action for this compound, targeting bacterial signaling pathways.

Mechanism of Action

While the precise mechanism of this compound is a subject of ongoing research, evidence suggests that some tetronamides can interfere with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. In many pathogenic bacteria, QS pathways regulate the expression of virulence factors and are crucial for biofilm formation. This compound may act by inhibiting the synthesis of autoinducers or by blocking their interaction with their cognate receptors, thereby disrupting the downstream signaling cascade that leads to the expression of genes involved in EPS production, motility, and adhesion.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Prior to the biofilm inhibition assay, it is essential to determine the MIC of this compound against the planktonic form of the target bacterial strain. This is to ensure that the anti-biofilm activity observed is not due to the bactericidal or bacteriostatic effects of the compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

96-well microtiter plates

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive controls (bacteria in medium without this compound) and negative controls (medium only).

-

Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.

-

Measure the optical density (OD) at 600 nm to determine bacterial growth. The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

Protocol 2: Biofilm Inhibition Assay using Crystal Violet Method

This protocol describes the quantification of biofilm formation in the presence of sub-MIC concentrations of this compound.

Materials:

-

This compound stock solution

-

Overnight bacterial culture

-

96-well flat-bottom sterile polystyrene microtiter plates

-

Growth medium

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Phosphate-buffered saline (PBS) or sterile distilled water

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture 1:100 in fresh medium.

-

Assay Plate Setup:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

-

Add 100 µL of different concentrations of this compound (below its MIC) to the wells. The final volume in each well should be 200 µL.

-

Include a positive control (bacteria with medium and vehicle, e.g., DMSO) and a negative control (sterile medium only).

-

-

Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal temperature for biofilm formation (e.g., 37°C).

-

Washing:

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.

-

Invert the plate and tap it on a paper towel to remove excess liquid.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

-

Washing:

-